Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate
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Overview
Description
Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in different fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate typically involves a multi-step process. One common method is the “click chemistry” approach, which is known for its efficiency and selectivity. The process generally starts with the preparation of an azide and an alkyne, which then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The reaction conditions often involve the use of a copper catalyst, a base, and a solvent such as water or an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions, higher yields, and reduced waste . The use of automated systems and reactors can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with modified functional groups .
Scientific Research Applications
Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-π stacking interactions with biological molecules, affecting their function . These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-methyl-1H-1,2,3-triazol-1-YL)acetate: This compound has a similar structure but with a methyl group instead of an isopropyl group, leading to different reactivity and properties.
Ethyl 2-(1H-1,2,4-triazol-1-YL)acetate: This compound contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to other triazole derivatives.
Properties
IUPAC Name |
ethyl 2-(4-propan-2-yltriazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-4-14-9(13)6-12-5-8(7(2)3)10-11-12/h5,7H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACHUISAKHUADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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